4,5-Dichloroisothiazole-3-carboxylic acid
Overview
Description
4,5-Dichloroisothiazole-3-carboxylic acid is a chemical compound with the molecular formula C4HCl2NO2S and a molecular weight of 198.03 g/mol . It is a derivative of isothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its significant biological activity and is used in various scientific research applications .
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
Some studies suggest that derivatives of the compound may exhibit antimicrobial and fungicidal activity .
Action Environment
The compound is typically stored at 2-8°C , suggesting that temperature may play a role in its stability.
Preparation Methods
The synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid typically involves the reaction of isothiazole derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) to chlorinate isothiazole-3-carboxylic acid, resulting in the formation of this compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
4,5-Dichloroisothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
The major products formed from these reactions include various substituted isothiazoles, esters, and amides, which exhibit diverse biological activities .
Scientific Research Applications
4,5-Dichloroisothiazole-3-carboxylic acid is widely used in scientific research due to its versatile chemical properties and biological activities. Some of its applications include:
Comparison with Similar Compounds
4,5-Dichloroisothiazole-3-carboxylic acid can be compared with other similar compounds, such as:
3,4-Dichloroisothiazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atoms and carboxylic acid group.
5-Chloro-3-methylisothiazole: This compound has a methyl group instead of a carboxylic acid group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4,5-dichloro-1,2-thiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHQZVNKOESSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361340 | |
Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131947-13-2 | |
Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131947-13-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4,5-dichloroisothiazole-3-carboxylic acid in chemical synthesis?
A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Researchers have utilized it to prepare amides and esters with potential fungicidal activity [, ]. Additionally, it acts as a key precursor in synthesizing isoxazole and isothiazole derivatives of curcumin, which are being investigated for their potential as antitumor agents [].
Q2: What insights do we have into the structural characteristics of this compound?
A2: The crystal and molecular structure of this compound has been determined through X-ray crystallography []. This information provides valuable insights into the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, aiding in understanding its reactivity and potential interactions.
Q3: How is this compound used in the development of new fungicides?
A3: Studies have explored the synthesis of novel biphenyl derivatives of this compound for their potential fungicidal properties []. While specific details about the mechanism of action and target organisms are not provided in the abstracts, this research highlights the potential of this compound as a scaffold for developing new antifungal agents.
Q4: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?
A4: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives, including esters of benzoic, 5-arylisoxazole-3-carboxylic acid, and this compound, suggests an interest in understanding how structural modifications impact biological activity [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.